molecular formula C9H9ClO2 B14128547 6-Chloro-3,4-dihydro-2H-1-benzopyran-8-ol CAS No. 188826-26-8

6-Chloro-3,4-dihydro-2H-1-benzopyran-8-ol

Cat. No.: B14128547
CAS No.: 188826-26-8
M. Wt: 184.62 g/mol
InChI Key: XVUKXZMJXRYTHU-UHFFFAOYSA-N
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Description

6-Chloro-3,4-dihydro-2H-1-benzopyran-8-ol is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a chlorine atom at the 6th position and a hydroxyl group at the 8th position on the benzopyran ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3,4-dihydro-2H-1-benzopyran-8-ol typically involves the chlorination of 3,4-dihydro-2H-1-benzopyran-8-ol. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the 6th position .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Chloro-3,4-dihydro-2H-1-benzopyran-8-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Chloro-3,4-dihydro-2H-1-benzopyran-8-ol involves its interaction with specific molecular targets. The hydroxyl group at the 8th position can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways .

Properties

CAS No.

188826-26-8

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

6-chloro-3,4-dihydro-2H-chromen-8-ol

InChI

InChI=1S/C9H9ClO2/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h4-5,11H,1-3H2

InChI Key

XVUKXZMJXRYTHU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=CC(=C2)Cl)O)OC1

Origin of Product

United States

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